molecular formula C20H21N3O3 B3069546 N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide CAS No. 790265-55-3

N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide

Cat. No. B3069546
CAS RN: 790265-55-3
M. Wt: 351.4 g/mol
InChI Key: BVOBTGNFTSKJMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide, or NCP-2DIDA, is a novel small molecule that has been the subject of much scientific research in recent years. NCP-2DIDA is a heterocyclic compound containing both an aromatic ring and an aliphatic ring. It is a highly polar compound with a low molecular weight, making it an ideal candidate for use in drug discovery and development. NCP-2DIDA has several interesting features that make it an attractive target for further research.

Mechanism of Action

NCP-2DIDA has been found to act as a potent agonist of the G-protein coupled receptor GPR55. GPR55 is expressed in the brain, heart, and other organs and is involved in the regulation of inflammation, pain, and cell proliferation. NCP-2DIDA has been found to bind to GPR55 and activate it, leading to the production of anti-inflammatory and anti-cancer signaling molecules. In addition, NCP-2DIDA has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.
Biochemical and Physiological Effects
NCP-2DIDA has been found to have a variety of biochemical and physiological effects. In animal models, it has been found to reduce inflammation and cell proliferation, as well as to reduce the risk of cardiovascular disease. In addition, it has been found to improve glucose tolerance and reduce the risk of type 2 diabetes. Furthermore, it has been found to reduce the risk of obesity and metabolic syndrome.

Advantages and Limitations for Lab Experiments

NCP-2DIDA has several advantages for laboratory experiments. It is a highly polar compound with a low molecular weight, making it ideal for use in drug discovery and development. In addition, it is relatively easy to synthesize and can be prepared in a single step or in multiple steps. However, there are some limitations to its use in laboratory experiments. NCP-2DIDA is a highly polar compound, which can make it difficult to solubilize in aqueous solutions. In addition, it is a relatively unstable compound and can degrade quickly when exposed to light or heat.

Future Directions

NCP-2DIDA has been the subject of much scientific research in recent years, but there are still many unanswered questions. Further research is needed to better understand its mechanism of action, as well as its effects on a variety of diseases. In addition, further research is needed to better understand its pharmacokinetics and pharmacodynamics. Furthermore, further research is needed to identify new therapeutic uses for NCP-2DIDA and to develop more efficient methods of synthesis. Finally, further research is needed to develop more effective delivery systems for NCP-2DIDA, such as nanoparticles or liposomes.

Synthesis Methods

NCP-2DIDA can be synthesized using a variety of methods, including an asymmetric direct aldol reaction and an intramolecular cyclization reaction. The direct aldol reaction involves the condensation of an aldehyde and a ketone, followed by the addition of a base to form the desired product. The intramolecular cyclization reaction involves the addition of a nucleophile to a carbonyl group, followed by the addition of a base to form the desired product. Both methods require the use of a catalyst and can be carried out in a single step or in multiple steps.

Scientific Research Applications

NCP-2DIDA has been studied extensively as a potential therapeutic agent for a variety of diseases. Its anti-inflammatory and anti-cancer properties have been demonstrated in several animal models. In addition, NCP-2DIDA has been found to be effective in the treatment of type 2 diabetes, obesity, and metabolic syndrome. It has also been shown to reduce the risk of cardiovascular disease and to improve the quality of life in patients with chronic kidney disease.

properties

IUPAC Name

N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-25-18-9-14-7-8-23(12-16(14)10-19(18)26-2)13-20(24)22-17-6-4-3-5-15(17)11-21/h3-6,9-10H,7-8,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOBTGNFTSKJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC(=O)NC3=CC=CC=C3C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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